3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved by condensing 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves:
Molecular Targets: This compound targets specific enzymes and receptors in bacterial and cancer cells.
Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONES: Known for their antibacterial activity.
N’-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: Exhibits antibacterial properties.
BENZOTHIAZOLE BASED ANTI-TUBERCULAR COMPOUNDS: Effective against Mycobacterium tuberculosis.
Uniqueness
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a fluorophenyl group, which collectively contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20FN3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20FN3O2S/c23-15-4-3-5-16(12-15)26-20(27)13-18(22(26)28)25-10-8-14(9-11-25)21-24-17-6-1-2-7-19(17)29-21/h1-7,12,14,18H,8-11,13H2 |
InChI Key |
VSJWSYNIZXZLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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